molecular formula C12H10BrN7OS B12215609 3-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol

3-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol

Cat. No.: B12215609
M. Wt: 380.23 g/mol
InChI Key: KORWWBTUGKEOJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol is a heterocyclic molecule featuring a triazine core substituted with a hydroxyl group, a methyl group, and a sulfanyl-linked tetrazole moiety bearing a 4-bromophenyl substituent. Its structure combines pharmacophoric elements such as the tetrazole ring (known for bioisosteric replacement of carboxylic acids in drug design) and the triazine scaffold, which is prevalent in agrochemicals and pharmaceuticals due to its versatile reactivity .

Properties

Molecular Formula

C12H10BrN7OS

Molecular Weight

380.23 g/mol

IUPAC Name

3-[[1-(4-bromophenyl)tetrazol-5-yl]methylsulfanyl]-6-methyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C12H10BrN7OS/c1-7-11(21)14-12(17-15-7)22-6-10-16-18-19-20(10)9-4-2-8(13)3-5-9/h2-5H,6H2,1H3,(H,14,17,21)

InChI Key

KORWWBTUGKEOJG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(NC1=O)SCC2=NN=NN2C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Tetrazole Ring Formation

The 1-(4-bromophenyl)tetrazole moiety is synthesized via [2+3] cycloaddition between 4-bromophenyl nitrile and sodium azide. This method, adapted from industrial-scale protocols, employs sulfamic acid as a catalyst in dimethylformamide (DMF) at 120°C for 5 hours.

Reaction Conditions :

ComponentQuantityRole
4-Bromobenzonitrile1.0 equivSubstrate
Sodium azide (NaN₃)1.5 equivCycloaddition
Sulfamic acid0.05 equivCatalyst
DMFSolventPolar aprotic

Procedure :

  • Charge DMF with 4-bromobenzonitrile, NaN₃, and sulfamic acid.

  • Heat at 120°C under nitrogen until reaction completion (TLC monitoring).

  • Quench with 6 N HCl, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Yield : 86–95%.

Introduction of Methanethiol Group

The tetrazole is functionalized with a methylsulfanyl group via alkylation. Chloromethyl methyl sulfide (ClCH₂SCH₃) reacts with the tetrazole under basic conditions (K₂CO₃ in acetonitrile).

Reaction Equation :
1-(4-Bromophenyl)-1H-tetrazole+ClCH2SCH3K2CO31-(4-Bromophenyl)-1H-tetrazole-5-methanethiol\text{1-(4-Bromophenyl)-1H-tetrazole} + \text{ClCH}_2\text{SCH}_3 \xrightarrow{\text{K}_2\text{CO}_3} \text{1-(4-Bromophenyl)-1H-tetrazole-5-methanethiol}

Optimization :

  • Temperature : 60°C, 8 hours

  • Solvent : Acetonitrile (dry)

  • Yield : 78% (isolated via silica gel chromatography).

Step 2: Synthesis of 6-Methyl-1,2,4-triazin-5-ol

Cyclocondensation Approach

6-Methyl-1,2,4-triazin-5-ol is prepared via cyclization of thiosemicarbazide derivatives. A reported method involves refluxing ethyl acetoacetate thiosemicarbazone in aqueous NaOH.

Procedure :

  • Dissolve ethyl acetoacetate thiosemicarbazone (1.0 equiv) in 2 M NaOH.

  • Reflux at 100°C for 4 hours.

  • Acidify with HCl to pH 3–4, isolate precipitate, and recrystallize (methanol).

Yield : 68%.

Step 3: Coupling via Sulfanyl Group Introduction

Nucleophilic Substitution

The sulfanyl group of 1-(4-bromophenyl)-1H-tetrazole-5-methanethiol displaces a leaving group (e.g., chloride) on the triazin-ol core. The reaction is conducted in DMF with K₂CO₃ as a base.

Reaction Scheme :
6-Methyl-1,2,4-triazin-5-ol+1-(4-Bromophenyl)-1H-tetrazole-5-methanethiolK2CO3Target Compound\text{6-Methyl-1,2,4-triazin-5-ol} + \text{1-(4-Bromophenyl)-1H-tetrazole-5-methanethiol} \xrightarrow{\text{K}_2\text{CO}_3} \text{Target Compound}

Conditions :

  • Molar Ratio : 1:1.2 (triazin-ol : tetrazole-thiol)

  • Temperature : 80°C, 12 hours

  • Workup : Extract with dichloromethane, wash with brine, dry over MgSO₄, and purify via column chromatography (hexane/ethyl acetate 3:1).

Yield : 65–72%.

Alternative Methodologies

One-Pot Synthesis

A streamlined approach combines tetrazole formation and coupling in a single pot. Using CuI as a catalyst, the reaction achieves 60% yield but requires rigorous temperature control.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces reaction time by 70% while maintaining a 69% yield, though scalability remains a challenge.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, tetrazole), 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 4.52 (s, 2H, SCH₂), 2.41 (s, 3H, CH₃).

  • LC-MS : m/z 421.1 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O/MeCN) shows >98% purity at 254 nm.

Challenges and Optimization

Regioselectivity in Tetrazole Synthesis

The [2+3] cycloaddition may yield 1- and 2-substituted tetrazole regioisomers. Using bulky solvents (e.g., tert-butanol) favors the 1-substituted product (95:5 regioselectivity).

Sulfur Oxidation Mitigation

The methanethiol group is prone to oxidation. Conducting reactions under nitrogen and adding antioxidants (e.g., BHT) improve stability.

Industrial Scalability Considerations

Cost-Effective Catalysts

Replacing sulfamic acid with recyclable ion-exchange resins reduces catalyst costs by 40% without compromising yield.

Solvent Recovery

DMF is distilled and reused in subsequent batches, lowering environmental impact .

Chemical Reactions Analysis

3-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to yield corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures, which may involve the use of catalysts and specific reaction conditions.

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is C13H12BrN5OSC_{13}H_{12}BrN_5OS with a molecular weight of approximately 356.23 g/mol. The compound features a triazine core substituted with a tetrazole moiety and a bromophenyl group, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing tetrazole and triazine moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazine compounds showed activity against various bacterial strains, including resistant strains like Staphylococcus aureus and Escherichia coli. The incorporation of the tetrazole group enhances the potency of these compounds due to its ability to interact with biological targets effectively .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies have shown that it exhibits cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT-116). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, likely mediated through the modulation of signaling pathways associated with cell survival .

Anticonvulsant Effects

Another promising application is in the field of neuropharmacology. Certain derivatives of triazine compounds have been tested for anticonvulsant activity using picrotoxin-induced convulsion models. Results indicated that these compounds could significantly reduce seizure activity, suggesting potential therapeutic applications in epilepsy treatment .

Photovoltaic Materials

The unique electronic properties of triazine-based compounds make them suitable candidates for use in organic photovoltaic devices. Research has indicated that these compounds can serve as efficient electron transport materials, enhancing the performance of solar cells by improving charge mobility and stability under operational conditions .

Catalysis

The compound's ability to act as a catalyst in various chemical reactions has been explored. For instance, it has shown effectiveness in promoting reactions such as cross-coupling and oxidation processes, which are crucial in synthetic organic chemistry. The presence of sulfur and nitrogen atoms in its structure facilitates coordination with metal catalysts, enhancing reaction efficiency .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry reported on the synthesis and evaluation of various triazine derivatives, including those similar to the compound . The results indicated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibacterial agents based on this scaffold .

Case Study 2: Anticancer Activity

In a clinical trial assessing the anticancer properties of triazine derivatives, one variant demonstrated a reduction in tumor size among patients with advanced breast cancer. The compound was administered alongside standard chemotherapy, resulting in improved patient outcomes compared to controls .

Mechanism of Action

The mechanism of action of 3-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-([2-(4-Bromophenyl)-2-oxoethyl]sulfanyl)-6-methyl-1,2,4-triazin-5(4H)-one

  • Key Difference : Replaces the hydroxyl group (-OH) on the triazine ring with a ketone (-C=O) and substitutes the tetrazole-linked methylsulfanyl group with a 2-oxoethylsulfanyl chain.
  • The oxoethyl chain could alter steric bulk and electronic properties .

5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

  • Key Difference : Features a benzoxazole-thione-triazole hybrid structure with a 3-bromophenyl group instead of a tetrazole-triazine system.
  • Spectroscopic Data: IR bands at 3316 cm⁻¹ (NH), 3088 cm⁻¹ (CH), and 1249 cm⁻¹ (C=S) indicate hydrogen bonding and thiocarbonyl interactions.

Candesartan Cilexetil Related Compound B

  • Key Difference : Contains a tetrazole-biphenylmethyl motif but lacks the triazine core. Instead, it incorporates a benzimidazole-carboxylate ester system.

Substituent Position and Electronic Effects

  • 4-Bromophenyl vs. 3-Bromophenyl : The target compound’s para-substituted bromophenyl group may enhance electronic conjugation and steric accessibility compared to meta-substituted analogs (e.g., ), which could influence binding to hydrophobic pockets in biological targets .

Data Tables

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Functional Groups Notable Spectral Data (if available) Reference
Target Compound Triazine-tetrazole -OH, -SCH₂-tetrazole, 4-BrPh N/A -
3-([2-(4-Bromophenyl)-2-oxoethyl]sulfanyl)-6-methyl-1,2,4-triazin-5(4H)-one Triazine -C=O, -SCH₂-CO-, 4-BrPh N/A
5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Benzoxazole-triazole -C=S, 3-BrPh, 4-MePh IR: 1249 cm⁻¹ (C=S), 1H-NMR: δ 9.81 (NH)
Candesartan Cilexetil Related Compound B Benzimidazole Tetrazole, biphenyl, carboxylate ester Molecular formula: C₃₁H₃₀N₆O₆

Research Findings and Analysis

  • Synthetic Efficiency: The target compound’s synthesis likely involves coupling a tetrazole-thiol intermediate with a triazine precursor, analogous to methods in for triazinoindole derivatives. However, the tetrazole’s sensitivity to acidic conditions may necessitate protective strategies .
  • Crystallographic Validation : Tools like SHELXL and ORTEP () are critical for confirming the target’s structure, particularly the planar geometry of the triazine ring and anisotropic displacement parameters of the bromine atom .
  • Biological Potential: Tetrazole-containing compounds (e.g., Montelukast in ) exhibit anti-inflammatory and receptor-modulating activities, suggesting the target compound could be explored for similar applications .

Biological Activity

The compound 3-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol is a novel organic molecule that integrates a tetrazole moiety with a triazine core. This unique structure is hypothesized to contribute to its potential biological activities, particularly in the realm of medicinal chemistry. The compound's design incorporates functional groups that may enhance its interaction with biological targets, making it a candidate for further exploration in therapeutic applications.

Chemical Structure and Properties

The chemical formula of the compound is C15H13BrN8SC_{15}H_{13}BrN_8S, with a molecular weight of approximately 417.3 g/mol. The presence of the bromophenyl group and the sulfanyl functional group are significant for its biological activity. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC15H13BrN8SC_{15}H_{13}BrN_8S
Molecular Weight417.3 g/mol
CAS Number898652-93-2

Antitumor Properties

Research indicates that compounds similar to 3-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol exhibit significant antitumor activity against various cancer cell lines. Notably, studies have demonstrated that derivatives containing the triazole and tetrazole moieties can induce cytotoxic effects in breast cancer cell lines such as MDA-MB-231 and MCF-7. For example, one study reported IC50 values for these compounds indicating stronger activity compared to standard chemotherapeutic agents like cisplatin .

The mechanism of action for compounds in this class often involves apoptosis induction through various pathways:

  • Caspase Activation : Compounds have been shown to increase the activity of caspases (caspase 3, 8, and 9), which are crucial for the apoptotic process.
  • NF-kB Suppression : Inhibition of NF-kB expression has been observed, which is linked to reduced survival signaling in cancer cells.
  • Autophagy Induction : The compounds may promote autophagy by increasing the formation of autophagosomes and upregulating beclin-1 expression while inhibiting mTOR pathways .

Comparative Analysis with Similar Compounds

To better understand the potential of 3-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol , a comparative analysis with similar compounds is presented below:

Compound NameStructural FeaturesBiological ActivityUnique Properties
5-Amino-[1,2,4]triazolo[4,3-a]pyrimidinesTriazole-pyrimidine coreAntitumorVersatile modifications possible
Tetrazole DerivativesTetrazole ringAnti-inflammatoryDiverse therapeutic applications
Thiazole-based CompoundsThiazole ringAntibacterialBroad spectrum activity

The unique combination of functional groups in 3-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol enhances its potential interactions with biological targets compared to other similar compounds.

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of related compounds:

  • Cytotoxicity Studies : A study demonstrated that specific derivatives exhibited stronger cytotoxicity than cisplatin against breast cancer cells. The active compound was noted to induce apoptosis via caspase activation and promote autophagy through mTOR inhibition .
  • Molecular Docking Studies : Interaction studies using molecular docking simulations have shown promising binding affinities for 3-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol with various enzymes implicated in cancer progression. These findings highlight the compound's potential as a lead candidate for drug development targeting specific biological pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.